(1-(tert-Butyl)pyrrolidin-3-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-tert-butylpyrrolidin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2,3)11-5-4-8(6-10)7-11/h8H,4-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEMPJFRZBKMQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017474-41-7 | |
| Record name | (1-tert-butylpyrrolidin-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Applications As a Versatile Synthetic Building Block and Chemical Intermediate
Construction of Complex Heterocyclic Scaffolds Utilizing the Pyrrolidinylmethanamine Motif
The pyrrolidine (B122466) ring is a privileged scaffold found in numerous natural products and pharmacologically active compounds. researchgate.netnih.gov The (1-(tert-Butyl)pyrrolidin-3-yl)methanamine motif, in particular, offers a synthetically accessible entry point to a variety of complex heterocyclic systems, leveraging the reactivity of its primary amine and the structural properties of the N-tert-butylpyrrolidine core. nih.gov
The primary amine functionality of this compound is instrumental in the construction of fused heterocyclic systems such as pyrrolopyrimidines. These scaffolds are of significant interest in medicinal chemistry. nih.govnih.gov The synthesis often proceeds through a carbonyl-amine condensation reaction, a fundamental transformation in the formation of imines. nih.govwikipedia.org
In a typical synthetic route, the primary amine of this compound reacts with a pyrimidine (B1678525) derivative bearing a carbonyl group or a suitable leaving group. This initial condensation forms an imine or an enamine intermediate, which then undergoes an intramolecular cyclization to forge the new pyrrole (B145914) ring, resulting in a fused pyrrolopyrimidine structure. The general mechanism allows for the creation of diverse libraries of compounds by varying the substitution on either the pyrimidine or the pyrrolidine precursor. nih.gov A related class of fused heterocycles, pyrazolo[1,5-a]pyrimidines, which have been investigated as potential therapeutic agents, are also synthesized using similar strategies involving the condensation of an amine with a pyrimidine-based precursor. nih.gov
Table 1: Illustrative Synthesis of a Fused Pyrrolopyrimidine System
| Reactant 1 | Reactant 2 | Key Reaction Type | Resulting Heterocyclic Core |
| This compound | Substituted Pyrimidine with Carbonyl Group | Imine formation followed by intramolecular cyclization | Pyrrolo[2,3-d]pyrimidine derivative |
The synthesis of bridged polycyclic amines represents a significant challenge in organic chemistry, and pyrrolidine derivatives are often employed as key starting materials. researchgate.net The rigid framework of this compound can be exploited to construct these topographically complex molecules. Synthetic strategies often involve transforming the aminomethyl side chain into a reactive group that can participate in an intramolecular cyclization reaction with another part of the molecule.
For instance, the amine can be functionalized to create a dienophile or a 1,3-dipole, setting the stage for an intramolecular Diels-Alder or a 1,3-dipolar cycloaddition reaction. researchgate.net Such reactions are powerful methods for forming multiple rings and stereocenters in a single, controlled step. The synthesis of pyrrolizidine (B1209537) and indolizidine frameworks, which are cores of many alkaloids, often relies on the cyclization of functionalized pyrrolidine precursors. researchgate.net While specific examples detailing the use of this compound in these exact transformations are not prevalent, its structure is well-suited for such applications, providing a robust pyrrolidine core upon which the necessary functionalities for cyclization can be built.
Precursor in Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. rug.nlnih.gov These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate libraries of complex molecules from simple precursors. researchgate.netnih.gov The primary amine of this compound makes it an ideal component for several classes of MCRs.
One of the most powerful MCRs for which this amine is suited is the Groebke-Blackburn-Bienaymé (GBB) reaction. rug.nl In this three-component reaction, an amine, an aldehyde, and an isocyanide converge to form substituted imidazo-fused heterocycles. This compound can serve as the amine source, reacting first with an aldehyde to form a Schiff base (imine), which is then intercepted by the isocyanide and a heterocyclic amidine to yield highly substituted and diverse scaffolds like imidazo[1,2-a]pyrazines. rug.nl Other classic MCRs, such as the Ugi and Passerini reactions, also rely on amine and carbonyl inputs, further highlighting the versatility of this building block for scaffold diversification. nih.gov
Table 2: Hypothetical Groebke-Blackburn-Bienaymé Reaction
| Amine Component | Aldehyde Component | Isocyanide Component | Resulting Scaffold |
| This compound | Benzaldehyde | tert-Butyl isocyanide | N-(1-(tert-Butyl)pyrrolidin-3-ylmethyl)-2-phenyl-N-(tert-butyl)imidazo[1,2-a]pyrazin-3-amine |
Design and Synthesis of Advanced Amine-Containing Ligands for Transition Metal Catalysis
The development of novel ligands is central to advancing the field of transition metal catalysis. Amine-containing compounds are frequently used as ligands due to the ability of the nitrogen lone pair to coordinate with metal centers. researchgate.net this compound is an attractive precursor for ligand synthesis for several reasons. It possesses two potential coordination sites: the primary amine on the side chain and the tertiary amine within the pyrrolidine ring. This allows it to act as a bidentate chelating ligand, which can form stable complexes with transition metals like copper, palladium, or rhodium. researchgate.net
The primary amine serves as a reactive handle for further modification, enabling the attachment of other donor groups (e.g., phosphines, pyridines, or other heterocycles) through reactions like amidation or reductive amination. mdpi.com This modularity allows for the fine-tuning of the ligand's electronic and steric properties. The bulky N-tert-butyl group exerts significant steric influence, creating a defined chiral pocket around the metal center that can control the selectivity of catalytic transformations. nih.gov
Table 3: Potential Ligand Structures Derived from this compound
| Ligand Modification | Potential Metal Partners | Catalytic Application Area |
| Acylation with 2-(diphenylphosphino)benzoic acid | Palladium (Pd), Rhodium (Rh) | Asymmetric Hydrogenation, Cross-Coupling |
| Reductive amination with pyridine-2-carboxaldehyde | Ruthenium (Ru), Iron (Fe) | Transfer Hydrogenation, Oxidation |
| Coordination as an unmodified bidentate ligand | Copper (Cu), Zinc (Zn) | Lewis Acid Catalysis, Atom Transfer Radical Polymerization |
Contributions to Asymmetric Catalysis and Ligand Design
Chiral Induction Mechanisms Employing Pyrrolidinylmethanamine Derivatives as Ligands
Design Principles for Enantioselective Catalysts Incorporating the (1-(tert-Butyl)pyrrolidin-3-yl)methanamine Framework
The design of effective enantioselective catalysts hinges on the predictable control of non-covalent interactions in the transition state. The tert-butyl group on the pyrrolidine (B122466) nitrogen of the specified compound would offer significant steric bulk, which could be exploited to create a well-defined chiral pocket. This bulky group could influence the orientation of a coordinated metal or a substrate, thereby directing the stereochemical course of a reaction. General principles suggest that the combination of the chiral pyrrolidine backbone and the steric hindrance of the tert-butyl group are key design elements. Despite these general principles, specific design strategies and their successful application for catalysts derived from this compound have not been detailed in the literature.
Mechanistic Studies of Chiral Catalytic Cycles Facilitated by Pyrrolidine-Based Ligands
Mechanistic studies, including kinetic analysis and the characterization of catalytic intermediates, are crucial for understanding and optimizing catalytic cycles. For many pyrrolidine-based catalysts, these studies have revealed the roles of different catalyst conformations and the importance of specific hydrogen bonding or steric interactions in achieving high enantioselectivity. Such detailed mechanistic work specifically involving this compound as a ligand does not appear to have been published.
Screening and Optimization of Catalytic Performance in Asymmetric Transformations
The process of screening a ligand in various asymmetric reactions and optimizing reaction conditions (e.g., solvent, temperature, additives) is fundamental to discovering new catalytic applications. While there are numerous examples of ligand screening for pyrrolidine derivatives in reactions like Michael additions, aldol (B89426) reactions, and cycloadditions, reports detailing the screening and optimization of this compound for any specific asymmetric transformation are absent from the scientific literature.
Theoretical and Computational Chemistry Studies of 1 Tert Butyl Pyrrolidin 3 Yl Methanamine
Conformational Analysis and Stereochemical Preferences
The structural dynamics of (1-(tert-Butyl)pyrrolidin-3-yl)methanamine are largely dictated by the conformational flexibility of the five-membered pyrrolidine (B122466) ring and the steric influence of its substituents. The pyrrolidine ring is not planar and typically adopts non-planar conformations, such as the envelope (C_s symmetry) or twisted (C_2 symmetry) forms, to alleviate ring strain. The large N-tert-butyl group and the C3-aminomethyl group significantly influence the energetic landscape of these conformations.
Computational studies on N-substituted pyrrolidines demonstrate that the nitrogen atom and its substituent play a crucial role in the ring's puckering. For this compound, the bulky tert-butyl group has a strong preference for an equatorial or pseudo-equatorial position to minimize steric hindrance. This preference, in turn, influences the puckering of the pyrrolidine ring and the relative orientation of the 3-(aminomethyl) substituent.
The two primary puckering modes for a pyrrolidine ring are the "endo" and "exo" envelope conformations, where one of the carbon atoms is out of the plane formed by the other four atoms. The relative stability of these conformers is determined by the interplay of torsional strain and steric interactions between the substituents. The 3-(aminomethyl) group can exist in either an axial or equatorial position relative to the approximate plane of the ring.
A conformational search using computational methods like molecular mechanics or density functional theory (DFT) can identify the lowest energy conformers. researchgate.net The relative populations of these conformers at a given temperature can be estimated through thermodynamic calculations using the Boltzmann weighting factor. researchgate.net For this molecule, it is expected that conformers minimizing steric clash between the bulky tert-butyl group and the aminomethyl side chain will be the most stable.
Table 1: Hypothetical Low-Energy Conformers and Their Relative Stabilities This table is illustrative, based on general principles of conformational analysis for substituted pyrrolidines. Specific energy values would require dedicated DFT calculations.
| Conformer | Ring Pucker | 3-(aminomethyl) Orientation | Key Steric Interaction | Predicted Relative Energy (kcal/mol) |
|---|---|---|---|---|
| 1 | Exo-envelope | Equatorial | Minimal | 0.0 (Global Minimum) |
| 2 | Endo-envelope | Equatorial | Minor gauche interactions | 0.5 - 1.5 |
| 3 | Exo-envelope | Axial | 1,3-diaxial-like interaction with N-tert-butyl | > 3.0 |
Electronic Structure and Molecular Orbital Theory Investigations
Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of a set of molecular orbitals that extend over the entire molecule. For this compound, a qualitative MO diagram would be constructed from the atomic orbitals of its constituent atoms (carbon, nitrogen, and hydrogen). The valence electrons would occupy bonding molecular orbitals (σ bonds) and non-bonding orbitals (the lone pairs on the two nitrogen atoms).
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity.
HOMO : For this compound, the HOMO is expected to be predominantly composed of the non-bonding orbitals (lone pairs) of the two nitrogen atoms. The pyrrolidine nitrogen's lone pair is generally higher in energy than the primary amine's due to the electron-donating effect of the adjacent alkyl groups, making it the most likely site for electrophilic attack (i.e., it is more nucleophilic and basic).
LUMO : The LUMO is typically an antibonding sigma orbital (σ*) associated with the C-N or C-C bonds. Its energy level indicates the molecule's susceptibility to nucleophilic attack.
The energy gap between the HOMO and LUMO is a key indicator of chemical stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. Computational methods can precisely calculate the energies and spatial distributions of these frontier orbitals, providing quantitative insights into the molecule's electronic behavior and potential reaction sites.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry is a valuable tool for predicting spectroscopic data, which can then be used to confirm or elucidate the structure of newly synthesized compounds. Methods like Density Functional Theory (DFT), particularly with functionals such as B3LYP, are widely used to accurately predict NMR and IR spectra. beilstein-journals.org
NMR Spectroscopy : Theoretical calculations can predict the ¹H and ¹³C chemical shifts and spin-spin coupling constants. By calculating these parameters for various possible isomers or conformers, a comparison with experimental spectra can help in making unambiguous structural and stereochemical assignments. A strong correlation between the calculated isotropic shielding values and the experimental chemical shifts is often observed for correctly identified structures. researchgate.net
IR Spectroscopy : The vibrational frequencies and their corresponding intensities can also be computed. These calculations help in assigning the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as N-H stretches of the amine groups, C-H stretches of the alkyl groups, and C-N stretches of the pyrrolidine ring.
Recent advancements also involve using machine learning models trained on large datasets of computed spectra to make rapid and accurate spectroscopic predictions. nih.govuzh.ch
Table 2: Illustrative Comparison of Experimental vs. DFT-Calculated ¹³C NMR Chemical Shifts This table is a hypothetical example based on typical accuracies for DFT calculations on similar heterocyclic amines. Values are referenced against a standard (e.g., TMS).
| Carbon Atom | Hypothetical Experimental Shift (ppm) | Predicted DFT-Calculated Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| Pyrrolidine C2 | 55.2 | 56.0 | -0.8 |
| Pyrrolidine C3 | 38.5 | 39.1 | -0.6 |
| Pyrrolidine C4 | 28.1 | 28.4 | -0.3 |
| Pyrrolidine C5 | 52.8 | 53.5 | -0.7 |
| Aminomethyl -CH₂- | 45.9 | 46.7 | -0.8 |
| tert-Butyl quat. C | 51.3 | 51.9 | -0.6 |
| tert-Butyl -CH₃ | 26.5 | 26.8 | -0.3 |
Elucidation of Reaction Mechanisms and Transition State Structures
Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into mechanisms that are often difficult to probe experimentally. For this compound, this could involve studying reactions such as N-alkylation, acylation, or its participation as a ligand or organocatalyst.
The process involves mapping the potential energy surface of a reaction. Key points on this surface include the reactants, products, any intermediates, and, crucially, the transition states (the highest energy point along the reaction coordinate). By locating the transition state structure and calculating its energy, the activation energy (energy barrier) for the reaction can be determined. beilstein-journals.org
For instance, in the formation of a Schiff base from the primary amine group with an aldehyde, computational studies can model the initial nucleophilic attack to form a carbinolamine intermediate and the subsequent dehydration step. researchgate.net Calculations can reveal whether the reaction is concerted or stepwise and can model the role of catalysts or solvent molecules in facilitating proton transfers. researchgate.netacs.org Comparing the activation energies for different possible pathways allows for the prediction of the most favorable reaction mechanism and the expected product distribution.
Quantitative Structure-Reactivity Relationship (QSAR) Studies in Non-Biological Contexts
While QSAR is most famous in drug design, its principles can be applied to any set of chemical compounds to correlate their structural properties with their chemical reactivity in non-biological systems. A QSAR model is a mathematical equation that relates variation in reactivity to variation in molecular descriptors. researchgate.net
For a series of related pyrrolidine derivatives, a non-biological QSAR study could investigate how substituents affect properties like:
Basicity (pKa) : Correlating pKa values with electronic descriptors (e.g., calculated atomic charges on the nitrogen atoms, HOMO energy) and steric descriptors.
Nucleophilicity : Relating reaction rates in a standard nucleophilic substitution reaction to descriptors like the energy of the HOMO, polarizability, and steric parameters.
Ligand Binding Affinity : In coordination chemistry, correlating the stability constants of metal complexes with descriptors that quantify the steric bulk around the nitrogen atoms and their electronic properties.
The key is to define a set of molecular descriptors that capture the essential electronic, steric, and topological features of the molecules. These descriptors are then used in statistical methods to build a predictive model for the reactivity parameter of interest. nih.gov
Table 3: Relevant Molecular Descriptors for Non-Biological QSAR of this compound
| Descriptor Type | Specific Descriptor | Property Modeled | Relevance to Reactivity |
|---|---|---|---|
| Electronic | Calculated pKa | Proton affinity | Predicts behavior in acid-base reactions. |
| Electronic | HOMO Energy | Electron-donating ability | Correlates with nucleophilicity and ease of oxidation. |
| Steric | Molecular Volume / Surface Area | Molecular size | Quantifies steric hindrance to reaction at the amine centers. |
| Topological | Topological Polar Surface Area (TPSA) | Polarity | Influences solvation and intermolecular interactions. |
Emerging Research Frontiers and Future Directions for 1 Tert Butyl Pyrrolidin 3 Yl Methanamine Chemistry
Development of Green and Sustainable Synthetic Routes
The chemical industry's shift towards sustainability has spurred the development of environmentally benign synthetic methods. For a compound like (1-(tert-Butyl)pyrrolidin-3-yl)methanamine, this involves prioritizing atom economy, reducing waste, and utilizing renewable resources and safer reagents.
Biocatalytic and Chemoenzymatic Approaches: Biocatalysis is at the forefront of green chemistry, offering high selectivity under mild conditions. chemrxiv.org Future research is focused on developing enzymatic routes to chiral pyrrolidines. One promising strategy involves the one-pot photoenzymatic conversion of pyrrolidine (B122466) to N-Boc-3-aminopyrrolidine, which can be a precursor to the target molecule. nih.gov This method combines a photochemical oxyfunctionalization with a stereoselective enzymatic transamination, achieving high conversions and excellent enantiomeric excess. nih.gov Engineered enzymes, such as imine reductases (IREDs) and amine transaminases (ATAs), are being developed to asymmetrically synthesize chiral cyclic amines from prochiral precursors, reducing the reliance on traditional, metal-heavy catalysts. chemrxiv.orgnih.gov
Below is a table comparing potential green synthesis strategies for pyrrolidine derivatives.
| Synthesis Strategy | Key Advantages | Potential for this compound |
| Biocatalytic Reduction | High enantioselectivity (>99% ee), mild reaction conditions (room temp, aqueous media), reduced waste. nih.govprinceton.edu | Direct enzymatic reduction of a suitable N-tert-butyl-3-cyanopyrrolidine or asymmetric amination of an N-tert-butyl-3-pyrrolidinone precursor. |
| [3+2] Cycloaddition | High atom economy, direct construction of the pyrrolidine ring, control over stereochemistry. nih.gov | One-pot reaction of an azomethine ylide precursor with an appropriate dipolarophile to build the functionalized ring system. |
| C-H Amination | Maximizes step and atom economy by avoiding pre-functionalization, uses simple starting materials. nih.gov | Directed enzymatic or metal-catalyzed C-H amination of N-tert-butylpyrrolidine at the 3-position, followed by functional group interconversion. |
| Solvent-Free Synthesis | Reduces volatile organic compound (VOC) emissions, can lead to faster reaction times and easier purification. researchgate.net | Adapting condensation or cyclization reactions to run under solvent-free or neat conditions, potentially with microwave or ball-milling assistance. |
Exploration of Novel Chemical Transformations and Derivatizations
The dual amine functionality of this compound makes it a rich scaffold for exploring novel chemical transformations and creating diverse libraries of derivatives.
Urea (B33335) and Amide Synthesis: The primary amine group is readily derivatized to form ureas and amides, which are prevalent motifs in pharmaceuticals. Novel methods for urea synthesis, such as those using t-butylureas as intermediates or copper-catalyzed reactions of isocyanides, can be applied to generate a wide array of N,N'-disubstituted ureas. chim.itnih.gov Similarly, modern amide coupling reagents like PyBOP or HATU can efficiently link the diamine to various carboxylic acids, including complex, sterically hindered fragments, with minimal racemization. acs.org These reactions allow for the systematic exploration of the chemical space around the core scaffold.
Asymmetric Synthesis and Umpolung Reactivity: As a chiral 1,2-diamine, this compound is a valuable precursor for more complex chiral structures. Recent advances in the asymmetric synthesis of vicinal diamines, such as iridium-catalyzed umpolung allylation of imines, provide pathways to elaborate the structure while maintaining stereochemical control. acs.org This "inverted reactivity" approach, where the imine acts as a nucleophile, opens up synthetic routes that are inaccessible through traditional methods. acs.org
Derivatization for Analytical Applications: The amine groups can be functionalized with specific tags to enhance detection in analytical techniques. For instance, derivatization with reagents like (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP) can significantly increase sensitivity in LC/ESI-MS/MS analysis and aid in the enantiomeric separation of chiral analytes. rsc.org This highlights the potential for creating specialized analytical tools based on the target compound's scaffold.
The table below summarizes key derivatization reactions for this compound.
| Reaction Type | Reagents/Catalysts | Product Class | Potential Applications |
| Urea Formation | Isocyanates, Phosgene-equivalents, t-Butylureas chim.itsciengine.com | Substituted Ureas | Pharmaceutical discovery, materials science (hydrogen-bonding arrays). |
| Amide Coupling | Carboxylic Acids with HATU, PyBOP, EDC acs.org | Amides | Peptidomimetics, functional polymers, bioactive molecule synthesis. |
| Reductive Amination | Aldehydes/Ketones with NaBH(OAc)₃, H₂/Pd-C | Secondary/Tertiary Amines | Ligand synthesis, diversification for structure-activity relationship (SAR) studies. |
| Sulfonamide Synthesis | Sulfonyl Chlorides | Sulfonamides | Medicinal chemistry, development of catalysts. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of reproducibility, safety, and throughput.
Automated Synthesis Platforms: Automated synthesis platforms, which often use pre-packaged reagent cartridges, are revolutionizing medicinal chemistry and materials discovery. nih.govnih.gov The amine functionalities of this compound make it an ideal substrate for such systems. Reactions like reductive amination, amide coupling, and Boc-protection/deprotection are now standard on automated platforms. nih.gov By immobilizing the diamine on a solid support or using it as a solution-phase building block, large libraries of derivatives can be rapidly synthesized in a parallel format, accelerating the discovery of new ligands, catalysts, or bioactive molecules. chim.itnih.gov
| Platform | Key Features | Application to this compound |
| Continuous Flow Reactor | Precise temperature/pressure control, high surface-area-to-volume ratio, improved safety, easy scalability. mdpi.com | Multi-step synthesis from simple precursors, performing hazardous reactions (e.g., nitration, azidation) on intermediates, or catalytic hydrogenations. |
| Automated Cartridge-Based Synthesizer | Pre-packaged reagents, standardized reaction conditions, automated workup and purification, high-throughput library generation. nih.govnih.gov | Rapid derivatization of the primary amine via amide coupling, urea formation, or reductive amination to build compound libraries for screening. |
| High-Throughput Screening (HTS) Platform | Miniaturized reaction vessels (e.g., 96-well plates), robotic liquid handling, integrated analytics. sciengine.com | Optimization of reaction conditions for derivatization or for its use as a catalyst/ligand in a new transformation. |
Advanced Materials Chemistry Applications
The unique structural and chiral properties of this compound make it a promising candidate for the development of advanced functional materials.
Chiral Polymers and Porous Organic Frameworks: Incorporating chiral pyrrolidine units into porous organic polymers (POPs) can create highly effective and recyclable heterogeneous organocatalysts. acs.org The diamine can serve as a monomer or a cross-linker in polymerization reactions, leading to materials with well-defined, accessible catalytic sites. Such pyrrolidine-based chiral porous polymers have shown excellent performance in asymmetric reactions conducted in environmentally friendly solvents like water. acs.org
Functionalization of Metal-Organic Frameworks (MOFs): Diamine functionalization is a powerful post-synthetic modification strategy for MOFs. nih.gov By grafting this compound onto the open metal sites of a MOF, such as Mg-MOF-74, new materials with tailored properties can be created. sciengine.com The amine groups can enhance CO₂ capture capabilities, while the chiral pyrrolidine backbone can introduce enantioselectivity, turning the MOF into a heterogeneous asymmetric catalyst or a chiral separation medium. nih.govnih.gov The bulky tert-butyl group may also influence the framework's stability and pore environment.
Chiral Stationary Phases (CSPs) for Chromatography: Chiral diamines are foundational to many commercial CSPs used for enantiomer separation. mdpi.comresearchgate.net The subject compound can be covalently bonded to a support like silica (B1680970) gel to create a novel CSP. The combination of the pyrrolidine ring, the primary amine, and the chiral center provides multiple potential interaction sites (hydrogen bonding, dipole-dipole) for chiral recognition, making it suitable for separating a wide range of racemic compounds via HPLC or SFC. chemrxiv.orgnih.gov
| Material Type | Role of this compound | Potential Application |
| Porous Organic Polymers (POPs) | Chiral monomer or cross-linking agent. acs.org | Heterogeneous asymmetric catalysis, chiral sensing. |
| Metal-Organic Frameworks (MOFs) | Post-synthetic modification ligand. nih.govsciengine.com | Selective gas capture (e.g., CO₂), heterogeneous catalysis, enantioselective separations. |
| Chiral Stationary Phases (CSPs) | Covalently bonded chiral selector. mdpi.comacs.org | Analytical and preparative separation of enantiomers by HPLC, SFC. |
| Chiral Ionic Liquids | Chiral cation precursor. nih.gov | Electrolytes in electrochemical devices, chiral solvents for synthesis. |
Synergistic Approaches Combining Organometallic and Organocatalysis
The fusion of distinct catalytic modes into a single system can unlock novel reactivity and achieve transformations not possible with a single catalyst. The structure of this compound is exceptionally well-suited for such synergistic strategies.
Dual Organocatalyst/Metal Catalyst Systems: A prominent strategy involves combining a chiral amine organocatalyst with a transition metal catalyst. clockss.org In such a system, the pyrrolidine moiety of the title compound could activate a carbonyl compound by forming a nucleophilic enamine intermediate, while a separate metal complex (e.g., palladium, iridium, gold) activates the reaction partner. chim.itacs.org This dual activation has been successfully applied to challenging reactions like the enantioselective α-allylic alkylation of aldehydes to form complex pyrrolidine derivatives. chim.it
Bifunctional Catalysis: The compound itself can be viewed as a potential bifunctional catalyst. The tertiary pyrrolidine nitrogen and the primary aminomethyl group can act in concert. For example, in an aldol (B89426) or Michael reaction, the secondary amine (after de-tert-butylation, or using a related analog) could form the enamine, while the pendant primary amine could activate the electrophile through hydrogen bonding, mimicking the mechanism of more complex bifunctional thiourea-amine catalysts. nih.gov Pyrrolidine-based organocatalysts have been designed where an optimal distance between the secondary amine and a hydrogen-bond donor is crucial for high activity. nih.gov
Chiral Ligand with Cooperative Functionality: When used as a ligand for a transition metal, the uncoordinated primary amine can play a crucial cooperative role. It could act as an internal base, a proton shuttle, or a hydrogen-bond donor to orient a substrate within the metal's coordination sphere. This is particularly relevant in asymmetric transfer hydrogenation, where ruthenium and iridium catalysts bearing chiral diamine ligands are highly effective. nih.gov The "roofed" architecture of some chiral diamine-metal complexes creates a well-defined chiral pocket that leads to high enantioselectivity.
| Synergistic Approach | Role of this compound | Example Transformation |
| Dual Catalysis | Chiral organocatalyst (pyrrolidine) working alongside a separate metal catalyst (e.g., Pd, Au, Ir). researchgate.netacs.org | Asymmetric allylic alkylation, conjugate additions, cycloadditions. |
| Bifunctional Organocatalysis | Both amine groups participate in catalysis; one forms an enamine/iminium ion, the other activates the second substrate via H-bonding. nih.govmdpi.com | Asymmetric Michael additions, aldol reactions. |
| Cooperative Ligand/Metal Catalysis | Acts as a chiral ligand for a metal center, with the pendant amine providing a secondary interaction (e.g., as a base or H-bond donor). nih.gov | Asymmetric transfer hydrogenation of ketones and imines. |
| Synergistic Ion Pair Catalysis | The protonated diamine acts as a chiral cation paired with a chiral metal-containing anion. acs.orgnih.gov | Asymmetric aza-Mannich reactions. |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (1-(tert-butyl)pyrrolidin-3-yl)methanamine?
- Methodological Answer : The synthesis typically involves multi-step routes starting with tert-butyl-protected pyrrolidine intermediates. For example:
Deprotection of tert-butyl carbamates : Hydrogenation with Pd/C under H₂ removes benzyl groups (e.g., tert-butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate) .
TFA-mediated cleavage : Trifluoroacetic acid (TFA) in dichloromethane removes tert-butoxycarbonyl (Boc) protecting groups to yield the free amine .
Purification : Silica gel column chromatography ensures >95% purity, validated via NMR and mass spectrometry .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry and substituent positions (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₂₀N₂) and detects impurities .
- Chiral HPLC : Resolves enantiomers if chirality is introduced during synthesis .
Advanced Research Questions
Q. How does the tert-butyl group influence conformational dynamics and receptor binding in biological systems?
- Methodological Answer :
- Steric Effects : The bulky tert-butyl group restricts pyrrolidine ring puckering, stabilizing specific conformations that enhance binding to hydrophobic enzyme pockets (e.g., ATP synthase) .
- Lipophilicity : Increases logP values, improving membrane permeability, as seen in analogs like (R)-tert-butyl pyrrolidine carbamates .
- Validation : Molecular dynamics simulations and X-ray crystallography can map steric interactions with target proteins .
Q. What methodologies resolve enantiomers of this compound, and how does chirality affect its pharmacological profile?
- Methodological Answer :
- Asymmetric Synthesis : Chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution yield enantiopure products .
- Pharmacological Impact : Enantiomers may show divergent activities. For example, (R)-isomers of tert-butyl pyrrolidine derivatives exhibit 10-fold higher enzyme inhibition (e.g., IC₅₀ = 0.5 µM vs. 5 µM for (S)-isomers) .
- Analytical Validation : Circular dichroism (CD) and optical rotation measurements confirm enantiomeric excess .
Q. How can synthetic routes be optimized for scalability while minimizing by-products?
- Methodological Answer :
- Catalyst Screening : Replace Pd/C with heterogeneous catalysts (e.g., PtO₂) to improve hydrogenation efficiency .
- Solvent Optimization : Use ethanol-water mixtures to reduce side reactions during Boc deprotection .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, reducing purification steps .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of structurally similar analogs?
- Methodological Answer :
- Source Validation : Cross-check bioactivity data against databases like PubChem or Reaxys to exclude unreliable sources (e.g., BenchChem) .
- Structural Confounding : Differences in substituent placement (e.g., tert-butyl vs. methyl groups) can drastically alter receptor binding. Use SAR studies to isolate critical motifs .
- Experimental Reproducibility : Validate assays under standardized conditions (e.g., ATPase inhibition assays at pH 7.4, 37°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
